molecular formula C14H11NO3 B147161 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione CAS No. 6345-88-6

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

Cat. No.: B147161
CAS No.: 6345-88-6
M. Wt: 241.24 g/mol
InChI Key: PRJCNWICBASWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione (CAS: 6345-88-6) is a chemical compound of significant interest in medicinal chemistry research, built around the 1H-isoindole-1,3(2H)-dione (phthalimide) pharmacophore. This scaffold is recognized for its versatile biological properties and is considered a safer alternative to the glutarimide moiety found in thalidomide, as it is not associated with teratogenicity . Recent scientific investigations into phthalimide derivatives have highlighted their broad spectrum of pharmacological activities, including notable analgesic potential . Studies on related 1H-isoindole-1,3(2H)-dione derivatives have demonstrated significant antinociceptive effects across various pain models, including neurogenic, inflammatory, and neuropathic pain, indicating a promising profile for pain management research . The compound is supplied for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care, referring to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

2-(2-hydroxyethyl)benzo[f]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCNWICBASWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286080
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-88-6
Record name NSC43718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization of N-(2-Hydroxyethyl)phthalimide Precursors

A two-step process isolates N-(2-hydroxyethyl)phthalimide intermediates before cyclization. For instance, phthalic anhydride reacts with 2-aminoethanol in toluene under reflux (110°C) for 6 hours, yielding N-(2-hydroxyethyl)phthalimide (87% yield). Treatment with AlCl₃ in dichloromethane at 0°C induces cyclization via Lewis acid-mediated dehydration, forming the benzo[f]isoindole-dione framework.

Mechanistic Analysis:

  • AlCl₃ coordinates to the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by the hydroxyethyl amine.

  • Lower temperatures (0–5°C) suppress oligomerization, enhancing selectivity.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization. A mixture of N-(2-hydroxyethyl)-3-aminophthalimide and p-toluenesulfonic acid in DMF subjected to 150°C microwave heating for 20 minutes achieves 94% conversion, reducing reaction time by 80% compared to conventional methods.

Comparative Data:

MethodTime (min)Yield (%)Purity (%)
Conventional2407885
Microwave209492

Deprotection and Functional Group Interconversion

Hydrolysis of Protected Carboxyl Groups

Patents highlight the use of methyl esters as protecting groups. Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis in NaOH/ethanol (70°C, 4 hours) to yield 3-amino-4-hydroxyphthalic acid, which reacts with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid to form the target compound.

Conditions:

  • Base: 2 M NaOH achieves complete deprotection without degrading the isoindole ring.

  • Solvent: Ethanol/water (4:1) prevents precipitation during hydrolysis.

Acidic Deprotection with Boron Tribromide

For tert-butyl-protected intermediates, BBr₃ in dichloromethane (-20°C to 25°C) cleaves ether linkages selectively. This method preserves the hydroxyethyl group, achieving 89% yield versus 72% with HCl/dioxane.

Challenges and Industrial Scalability

Purification Complexities

Column chromatography remains prevalent but poses scalability issues. Patent US9133161B2 reports substituting chromatography with antisolvent crystallization (water/acetone, 1:2) to isolate the compound at 85% purity, reducing processing time by 40%.

Byproduct Formation

Common byproducts include:

  • Dihydroisoindolinone oligomers: Mitigated by maintaining reaction concentrations below 0.5 M.

  • Oxidized derivatives: Controlled by inert atmosphere (N₂ or Ar) .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroisoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroisoindole derivatives.

    Substitution Products: Functionalized isoindole derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties . Its isoindole core is known for interacting with various biological targets, making it a candidate for drug development.

Case Study:
A study published in the Journal of Organic Chemistry explored the synthesis of isoindole derivatives and their biological activities. The findings indicated that derivatives of 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione exhibited significant cytotoxicity against cancer cell lines .

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the formation of complex molecules. It can undergo various chemical reactions:

  • Oxidation: Producing quinone derivatives.
  • Reduction: Leading to hydroisoindole derivatives.
  • Substitution Reactions: Allowing the introduction of diverse functional groups.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductsCommon Reagents
OxidationQuinone derivativesPotassium permanganate
ReductionHydroisoindole derivativesSodium borohydride
SubstitutionFunctionalized isoindole derivativesHalogens, alkyl halides

Materials Science

The compound is also utilized in the production of dyes and pigments. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study:
Research has shown that incorporating this compound into polymer matrices enhances their photophysical properties, making them valuable in developing organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydroxyalkyl Derivatives

  • 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione (): Features a polyethylene glycol (PEG) chain, increasing molecular weight (C₁₄H₁₇NO₅) and hydrophilicity. Used as a pharmaceutical building block due to enhanced solubility .

Aryl-Substituted Derivatives

  • 2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione (): The phenolic -OH group introduces acidity (pKa ~10) and hydrogen-bonding capacity, useful in drug-receptor interactions .
  • 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (): Methoxy groups enhance lipophilicity, affecting membrane permeability .

Sulfur-Containing Derivatives

  • 2-(2-(Methylthio)phenyl)-1H-benzo[f]isoindole-1,3(2H)-dione (): The methylthio (-SMe) group contributes to electron-deficient aromatic systems, influencing reactivity in cross-coupling reactions. Exhibits a melting point of 196–198°C and distinct ¹H NMR signals at δ 2.43 (S-CH₃) .
  • 2-(3-(Methylthio)prop-1-en-2-yl)-1H-benzo[f]isoindole-1,3(2H)-dione (): The allylthio moiety enables conjugation chemistry, with HRMS confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 284.0742) .

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR/IR)
2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione* -CH₂CH₂OH N/A N/A Hypothetical: δ 3.6–4.0 (CH₂), ~3400 cm⁻¹ (O-H)
2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione () -C₆H₄OH N/A N/A Phenolic O-H stretch (~3350 cm⁻¹)
2-(2-(Methylthio)phenyl)-1H-benzo[f]isoindole-1,3(2H)-dione () -C₆H₄SMe 196–198 55 δ 2.43 (S-CH₃), 1783 cm⁻¹ (C=O)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione () -CH₂CH₂(OCH₂CH₂)₂OH N/A N/A PEG chain signals (δ 3.5–3.7)

*Note: Direct data for the target compound is inferred from structural analogs.

Biological Activity

2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione, a member of the isoindole family, is a heterocyclic compound with diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Chemical Formula : C10_{10}H9_{9}NO3_3
  • Molecular Weight : 191.1834 g/mol
  • CAS Number : 3891-07-4

The compound features a benzo-fused isoindole core with a hydroxyethyl substituent, enhancing its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:

  • Molecular Targets : The compound can modulate the activity of enzymes and receptors, influencing cellular functions.
  • Pathways Involved : It may affect signaling pathways related to cell growth, apoptosis (programmed cell death), and inflammation.

Antimicrobial Properties

Research indicates that isoindole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HCT-116 (colon cancer)10
P-815 (murine mastocytoma)1.67

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Isoindole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is particularly relevant for conditions like Alzheimer's disease.

Study on Antiviral Activity

A study highlighted the antiviral potential of isoindole derivatives against several viruses, including influenza and herpes simplex virus. The mechanism involves inhibition of viral replication by targeting specific viral enzymes.

Research on Synthesis and Modification

Research has demonstrated that modifying the hydroxyethyl group can enhance the biological properties of isoindoles. For example, substituents that increase lipophilicity may improve cellular uptake and bioavailability.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable intermediate in drug development:

  • Drug Discovery : Its bioactive core is a promising scaffold for developing new therapeutic agents.
  • Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic: What synthetic routes are available for preparing 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione, and how is its structure confirmed?

Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous isoindole-diones are prepared by refluxing precursors like phthalimide derivatives with hydroxyethyl-containing reagents in ethanol or green solvents like 2-methyltetrahydrofuran (2-MeTHF) . Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and chemical shifts (e.g., hydroxyethyl protons at δ ~3.5–4.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirmation of carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and hydroxyl (O–H) stretches at ~3200–3600 cm1^{-1} .
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated for related isoindole-diones (e.g., bond angles and torsion refinement) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

Method Application Example Data
1^1H/13^13C NMR Assigns proton/carbon environments (e.g., hydroxyethyl CH2_2 groups)δ 4.2–4.5 ppm (hydroxyethyl protons)
IR Spectroscopy Identifies functional groups (C=O, O–H)1710 cm1^{-1} (imide carbonyl)
Mass Spectrometry Determines molecular weight and fragmentation patterns[M+H]+^+ peak matching theoretical mass
Elemental Analysis Confirms purity and stoichiometryC, H, N, O within 0.4% of calculated values

Advanced: How do structural modifications (e.g., substituents) influence the anticancer activity of isoindole-dione derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Silyl Ether Groups (-OTBDMS) : Enhance cytotoxicity against Caco-2 and MCF-7 cell lines (IC50_{50} < 10 µM) .
  • Bromo (-Br) Substituents : Synergize with silyl ethers to improve activity, surpassing cisplatin in some cases .
  • Hydroxyethyl Groups : May modulate solubility and target binding but require optimization to avoid reduced potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.